7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
7,8-dihydro-4H-pyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h1,4H,2-3,5H2 |
InChI Key |
YWXHLEVAFYDALX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1=NC=CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Methanol (500 mL per 87.9 g of 2-iminopyrrolidine).
-
Catalyst : DBU (2 equivalents relative to ethyl 4-chloroacetoacetate).
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Temperature : Room temperature (1 hour) followed by reflux (40–50°C).
-
Yield : 67.16% after purification via acetone-HCl recrystallization.
This intermediate serves as a precursor for further functionalization. For example, reacting it with substituted amines or phenols in the presence of potassium carbonate generates derivatives with antimicrobial activity.
Continuous Flow Retro-Diels–Alder (rDA) Reaction
A high-efficiency approach utilizes continuous flow chemistry to perform retro-Diels–Alder reactions on hexahydro-5,8-methanopyrrolo[2,1-b]quinazolin-9(1H)-one . This method eliminates the need for traditional batch processing and achieves near-quantitative yields.
Protocol Overview
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Substrate : Hexahydro-5,8-methanopyrrolo[2,1-b]quinazolin-9(1H)-one (0.1 mmol).
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Solvent : Methanol (6 mL).
-
Conditions :
-
Temperature: 130°C.
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Pressure: 10 bar.
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Flow rate: 0.5 mL/min.
-
Residence time: 10 minutes.
-
Advantages :
-
Scalability for industrial production.
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Reduced reaction time and solvent usage.
-
Minimal purification required due to high conversion rates.
Industrial-Scale Synthesis via Continuous Flow Reactors
Large-scale production employs continuous flow reactors to enhance reproducibility and throughput. For instance, 6-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one is synthesized by condensing 2-aminopyrimidine with methyl ketones under acidic conditions.
Key Parameters
-
Catalyst : p-Toluenesulfonic acid (10 mol%).
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Solvent : Ethanol or methanol.
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Temperature : Reflux (78–100°C).
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Residence time : 2–4 hours.
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Yield : 70–85%.
Process Enhancements :
-
Real-time monitoring of temperature and pressure.
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Automated solvent recovery systems.
Functionalization Strategies for Derivative Synthesis
The chloromethyl intermediate (Section 1) enables diverse derivatization:
Amination with Substituted Amines
Reaction with aryl/aliphatic amines (e.g., morpholine, 4-fluorophenylamine) in methanol yields 2-(aminomethyl)-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one derivatives.
| Amine | Yield (%) | Melting Point (°C) |
|---|---|---|
| Morpholine | 62 | 255–257 |
| 4-Fluorophenylamine | 62 | 208–210 |
| Pyrrolidine | 56 | 154–156 |
Etherification with Phenols
Substituted phenols (e.g., 2,6-dibromophenol) react with the chloromethyl intermediate in DMF to form 2-(aryloxymethyl)-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one derivatives.
| Phenol | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2,6-Dibromophenol | 65 | 205–207 |
| 4-Methylphenol | 55 | 176–178 |
| 3-Nitrophenol | 72 | 188–190 |
Mechanistic Insights and Reaction Pathways
Cyclocondensation Mechanism
The reaction between 2-iminopyrrolidine and ethyl 4-chloroacetoacetate proceeds via:
Retro-Diels–Alder Reaction Dynamics
In continuous flow systems, the rDA reaction cleaves the bridged bicyclic structure through thermal activation, regenerating the diene and releasing the target compound.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Purification Complexity |
|---|---|---|---|
| Condensation | 67–85 | Moderate | Medium |
| Continuous Flow rDA | 95 | High | Low |
| Industrial Flow Reactors | 70–85 | Very High | Low |
Chemical Reactions Analysis
Cyclization Reactions
This compound serves as a precursor in acid-catalyzed cyclization processes. For example, the Pictet-Spengler reaction facilitates the formation of polycyclic derivatives under mild conditions. In one protocol:
-
Conditions : Acetic acid (HOAc) in dichlorloromethane (DCM), room temperature, 2 hours .
-
Outcome : Formation of intermediates like 3a–s , which further react to generate fused pyrrolo-pyrazine derivatives (e.g., 5a–s ) .
Sonogashira Coupling
Palladium-catalyzed cross-coupling reactions enable functionalization at specific positions:
-
Conditions : Pd catalyst, room temperature, aryl halides, and terminal alkynes .
-
Example : Reaction with (S)-2-[alkyne] derivatives yields alkynyl-substituted pyrrolo[2,3-d]pyrimidines (e.g., 16a–c ) .
Multi-component Reactions (MCRs)
The Ugi/Pictet–Spengler sequence enables stereoselective synthesis of complex heterocycles:
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Conditions : One-pot reaction with aldehydes, amines, and isocyanides at ambient temperature .
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Products : Derivatives like (R)-2-phenethyl-8a-(pyridin-2-yl)-dihydropyrrolo[1,2-a]pyrazine-1,6-dione (91% yield) .
Retro-Diels–Alder Reactions
Under continuous flow conditions, the compound undergoes retro-Diels–Alder decomposition:
-
Conditions : Methanol, 130°C, 10 bar pressure, 0.5 mL/min flow rate .
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Outcome : Clean conversion to simpler pyrrolo-pyrimidinones (e.g., 10 ) with 95% yield .
Functionalization via Oxidation
Oxidative modifications enhance bioactivity:
-
Reagents : Common oxidants like H₂O₂ or KMnO₄ under controlled conditions.
-
Products : Oxidized pyrrolopyrimidine derivatives with improved pharmacological profiles.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one is characterized by a fused pyrrole and pyrimidine ring system. Its molecular formula is C₈H₈N₄O, with a molecular weight of approximately 164.18 g/mol. The presence of nitrogen atoms in its structure contributes to its diverse biological activities, making it a subject of interest in pharmacological studies.
Antiviral Properties
Research has demonstrated that compounds related to this compound exhibit significant antiviral activities. For instance, structure-activity relationship studies have shown that modifications at specific positions can enhance the antiviral potency against HIV-1. One optimal compound derived from such studies was found to inhibit integrase strand-transfer activity with an IC50 value of 10 nM, showcasing its potential as an antiviral agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A series of derivatives based on the this compound scaffold have been developed as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. These inhibitors have shown promising selectivity and potency in preclinical models, indicating potential applications in cancer therapy .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective effects. The compound's ability to modulate receptor activity involved in neurodegenerative processes positions it as a candidate for further research in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Synthetic Routes
Several synthetic pathways have been established for the production of this compound. These methods often involve the use of various reagents and catalysts to achieve regioselective synthesis. The versatility of these synthetic routes allows for the generation of diverse analogs with tailored biological activities.
Case Studies
- Antiviral Research : A study focusing on derivatives of this compound demonstrated their efficacy against HIV-1 by inhibiting viral replication and integrase activity. The findings suggest that specific modifications can significantly enhance antiviral potency.
- Cancer Therapy : Another investigation into CDK inhibitors derived from this compound revealed that certain analogs achieved over 200-fold selectivity against CDK2 compared to other kinases. This selectivity is crucial for minimizing side effects in cancer treatment.
- Neuroprotection : Preliminary studies indicate that derivatives may protect neuronal cells from apoptosis induced by oxidative stress. These findings warrant further exploration into the neuroprotective mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Regioisomeric Tetrahydropyrrolo[1,2-a]pyrimidines
Synthetic studies reveal that reaction conditions (e.g., pH and oxidizing agents) determine the regiochemistry of tetrahydropyrrolo[1,2-a]pyrimidines. For example:
Key Differences :
8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
This compound (CAS: 57381-24-5) features a phenyl substituent and full saturation of the pyrrolidine ring. Its synthesis involves condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane .
Structural and Functional Contrasts :
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Examples from European Patent 2023/39 include compounds like 7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one . Key differences:
Triazolo[4,3-a]pyridin-8(5H)-one and Pyrimido[2,3-d]pyrimidin-6-one
- 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one (CAS: 1710416-83-3): The triazole ring enhances nitrogen-rich character, improving interactions with polar enzyme active sites .
- 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one (CAS: 1638772-11-8): Chlorine and methyl substituents increase lipophilicity, impacting membrane permeability .
Dihydropyrrolo[3,4-b]indole Derivatives
Compounds like 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one () feature an indole fusion, expanding the aromatic system. This modification enhances affinity for CNS targets (e.g., mGluR1 antagonists) due to improved π-π interactions with neurotransmitter receptors .
Biological Activity
7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one is a bicyclic compound that integrates a pyrrole and a pyrimidine moiety, characterized by the molecular formula C₈H₈N₄O and a molecular weight of approximately 164.18 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The unique structural framework of this compound contributes to its distinct chemical properties. The presence of nitrogen atoms within the structure enhances its biological activity, making it a candidate for various pharmacological studies.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways that lead to apoptosis in cancer cells or reduction in inflammation.
Case Studies
Several case studies have explored the biological efficacy of this compound:
- Anticancer Studies : In vitro assays demonstrated that this compound reduced the viability of human cancer cell lines significantly compared to control groups. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM depending on the cell line tested.
- Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Assays : The compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), showing a significant reduction in NO levels at concentrations as low as 10 µM.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxyquinazoline | Contains a quinazoline core | Exhibits potent anticancer activity |
| Dihydropyrrolo[3,4-c]pyrazole | Features a pyrazole ring | Known for anti-inflammatory effects |
| Thieno[2,3-d]pyrimidin-4-one | Contains a thieno group | Demonstrates antiviral properties |
The bicyclic structure of this compound provides it with distinct reactivity and biological profiles compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one, and what key reaction conditions optimize yield?
The compound is typically synthesized via condensation reactions. For example, analogous structures (e.g., 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one) are prepared by reacting 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene under azeotropic water removal . Critical parameters include solvent choice (toluene for azeotropic distillation), temperature control, and stoichiometric ratios. Purification via crystallization (ethanol or methanol) is recommended to isolate the product.
Q. How is the structural conformation of this compound characterized, and what techniques validate hydrogen bonding or π-π interactions?
X-ray crystallography is the gold standard for conformational analysis. For example, studies on similar compounds reveal intramolecular hydrogen bonds (N–H···O) and π-π stacking between aromatic rings, which stabilize the fused heterocyclic system . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy can confirm functional groups and hydrogen bonding patterns.
Advanced Research Questions
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for substituted derivatives?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To address this:
- Perform variable-temperature NMR to assess conformational flexibility.
- Compare DFT calculations (B3LYP/6-31G* level) with experimental data, adjusting for solvent effects using PCM models.
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals .
Q. How can regioselective functionalization of the pyrrolopyrimidine core be achieved for synthesizing novel derivatives?
- C-3 Position : Electrophilic substitution is favored due to electron-rich regions. For example, acylations at C-3 are achieved using dichloroacetyl chloride under basic conditions .
- C-6 Position : Carboxylic acid derivatives (e.g., (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid) are synthesized via oxidation of alcohol intermediates, followed by coupling reactions .
- N-1 Position : Alkylation with haloalkanes in the presence of NaH .
Q. What methodologies identify and quantify process-related impurities in pharmaceutical intermediates containing this scaffold?
Impurity profiling requires:
- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities like 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl derivatives (CAS 106266-06-2) .
- Reference Standards : Compare retention times and mass spectra with certified impurities (e.g., Imp. E, F, H listed in pharmacopeial guidelines) .
| Impurity Name | CAS Number | Key Structural Feature |
|---|---|---|
| Imp. E(EP) | 1346602-28-5 | Fluoro-benzisoxazole-piperidine substituent |
| Imp. F(EP) | N/A | Ester-linked piperidine moiety |
| Imp. H(EP) | 158697-67-7 | Difluorobenzoyl-piperidine group |
Q. How do intermolecular interactions influence crystallization outcomes, and how can polymorphs be controlled?
- Hydrogen Bonding : Dominates packing patterns. For example, N–H···O bonds form chains or layers in crystals .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) favor specific polymorphs by stabilizing certain conformers.
- Additives : Use templating agents (e.g., carboxylic acids) to direct π-π stacking .
Methodological Notes
- Synthetic Optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and optimize yields by adjusting catalyst loadings (e.g., p-TsOH for cyclization) .
- Analytical Validation : Validate HPLC methods per ICH guidelines (linearity, LOD/LOQ) for impurity quantification .
- Computational Tools : Use Gaussian or ORCA for conformational analysis, incorporating dispersion corrections for π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
